Tetrabromofluorescein

Overview

Description

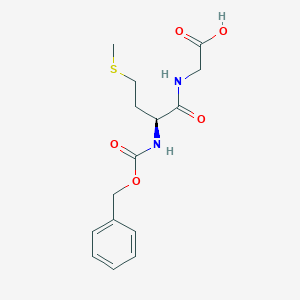

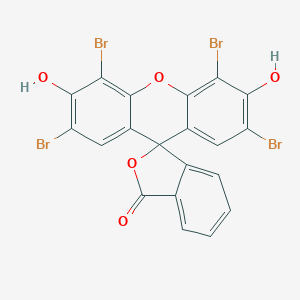

Tetrabromofluorescein is an organobromine compound . It is functionally related to a fluorescein .

Synthesis Analysis

A two-step strategy has been designed to eliminate nonbiodegradable and toxic fluorescent dyes from wastewater with high efficiency and good quality . The electron and hole exhibit “fast generation and slow coupling” by using the new technique via electrolytic discharge plasma (EDP) combined with a core-shell structure Au@SiO 2 nanocatalyst for dyes degradation in wastewater .Molecular Structure Analysis

The molecular formula of this compound is C20H8Br4O5 .Chemical Reactions Analysis

The prediction of chemical reaction pathways has been accelerated by the development of novel machine learning architectures based on the deep learning paradigm .Physical And Chemical Properties Analysis

This compound is a solid at 20 degrees Celsius . Its molecular weight is 647.9 g/mol . A theoretical analysis, based on density functional theory, has been carried out on the electronic properties of eosin yellowish (2′,4′,5′,7′-tetrabromofluorescein), a dye used for photovoltaic applications .Scientific Research Applications

Luminescence Behavior

Tetrabromofluorescein (TBF), along with diiodofluorescein, exhibits significant luminescence behavior, including solid surface room temperature phosphorescence (SS-RTP) and room temperature fluorescence (RTF). These compounds show the strongest luminescence intensities in alkaline solutions. The RTP lifetime of TBF is in the range of 130-140 ms, and the RTP and RTF polarization was observed to be in the range of 0.01-0.05. This has led to the establishment of analytical methods using SS-RTP and RTF for these compounds (Wei et al., 2004).

Interaction with DNA

TBF's interaction with DNA has been explored through fluorescence and SS-RTP studies. The effect of ion strength and ethanol on the fluorescence spectra of TBF, both in the presence and absence of DNA, was investigated. This research revealed that TBF’s fluorescence is quenched differently in the presence and absence of DNA, indicating a specific interaction mode between TBF and DNA (W. Bian et al., 2006).

Binding with Bovine Serum Albumins

The binding reaction between TBF and bovine serum albumins (BSA) in aqueous solution was studied using fluorescence and ultraviolet-visible absorption spectra. This study indicated that the binding sites and the equilibrium constant of the reaction could be quantified, providing insights into the molecular interactions of TBF in biological systems (D. Chuan, 2006).

Spectral Behavior and Nucleic Acid Interaction

The spectral characteristics of TBF were further studied along with other fluorescent dyes. This research explored how factors like pH, paper substrate, and drying conditions affect luminescence. TBF's interaction with nucleic acids was observed to influence the intensity of both fluorescence and phosphorescence (Li et al., 2007).

Molecular Absorption Spectrometric Determination of Protein

TBF has been utilized as a spectrometric probe in the molecular absorption spectrometric determination of protein. In a citric acid-Na_2HPO_4 buffer solution, TBF binds with BSA, which can be detected and quantified spectrometrically, demonstrating TBF's utility in protein analysis (Zhuang, 2004).

Mechanism of Action

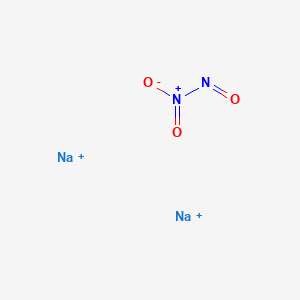

Solvent Red 43, also known as Bromeosin, Tetrabromofluorescein, or Bromoeosin, is a tetrabrominated fluorescein . It is a red dye with the molecular formula:

C20H8Br4O5C_{20}H_{8}Br_{4}O_{5}C20H8Br4O5

.Result of Action

The primary result of Solvent Red 43’s action is the imparting of color. It is used in various industries, including textiles, plastics, inks, and coatings, to produce a lasting, fade-resistant red color . It can also be used in dye-sensitized solar cells and printer/copier cartridges .

Action Environment

The action, efficacy, and stability of Solvent Red 43 can be influenced by various environmental factors. It is stable against acids, bases, and light . It is soluble in organic solvents such as alcohols, benzene, and ketones, but has lower solubility in water . Its color in solution is a bright red . The dye should be stored in a dry, well-ventilated place, away from sources of ignition and flammable substances .

Safety and Hazards

Future Directions

properties

IUPAC Name |

2',4',5',7'-tetrabromo-3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H8Br4O5/c21-11-5-9-17(13(23)15(11)25)28-18-10(6-12(22)16(26)14(18)24)20(9)8-4-2-1-3-7(8)19(27)29-20/h1-6,25-26H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBZJJPROPLPMSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)OC23C4=CC(=C(C(=C4OC5=C(C(=C(C=C35)Br)O)Br)Br)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H8Br4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

17372-87-1 (Parent) | |

| Record name | D & C Red No. 21 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015086949 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3044590 | |

| Record name | 2',4',5',7'-Tetrabromofluorescein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3044590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

647.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

15086-94-9 | |

| Record name | Red 21 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15086-94-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D & C Red No. 21 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015086949 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Eosin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=244436 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 2',4',5',7'-tetrabromo-3',6'-dihydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2',4',5',7'-Tetrabromofluorescein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3044590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3,6-dihydroxy-2,4,5,7-tetrabromoxanthen-9-yl)-benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.566 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2',4',5',7'- TETRABROMOFLUORESCEIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2730CL9N7C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does Tetrabromofluorescein interact with proteins like bovine serum albumin?

A1: Studies utilizing fluorescence and UV-Vis absorption spectra revealed that this compound binds to bovine serum albumin (BSA) primarily through hydrophobic interactions, with electrostatic forces playing a secondary role []. This binding occurs in a nearly 1:1 manner, suggesting a specific binding site on BSA. Further analysis indicated that this compound inserts its nonpolar phenyl group into the hydrophobic cavity of BSA, potentially near the tryptophan residues. The formation of weak hydrogen bonds further stabilizes this interaction and enhances energy transfer efficiency [].

Q2: Can this compound differentiate between viable and non-viable cells?

A2: Yes, research shows that this compound selectively stains non-viable Candida albicans blastospores without affecting the viability of healthy yeast cells []. This selective staining makes this compound a valuable tool for rapidly assessing cell viability using flow cytometry.

Q3: Does this compound interact with DNA? How does this affect its properties?

A3: this compound exhibits interaction with DNA, evidenced by changes in its fluorescence properties upon DNA binding []. Research suggests a potential intercalation of this compound into the DNA base pairs and binding within the DNA groove []. This interaction is influenced by factors like ionic strength, with higher ionic strength affecting the binding affinity.

Q4: How does this compound affect the activity of enzymes like ATPase?

A4: this compound acts as a potent inhibitor of the plasma membrane Ca2+ pump, with an IC50 of approximately 0.3 μM in red blood cell inside-out vesicles []. It does not compete with ATP for binding to the Ca2+ pump, unlike inhibitors of other pumps like Na+/K+ and H+/K+ pumps. In contrast, this compound does not inhibit the cardiac Na+-Ca2+ exchanger []. This selectivity makes it a useful tool for studying the roles of these transporters in cellular calcium homeostasis. this compound has been shown to inhibit the activity of actomyosine ATPase in a non-competitive manner with respect to ATP [, ]. This suggests that this compound binds to a site on the enzyme distinct from the ATP binding site, thereby affecting its activity.

Q5: What is the molecular formula and weight of this compound?

A5: this compound (Eosin Y) has the molecular formula C20H8Br4O5 and a molecular weight of 647.9 g/mol.

Q6: Are there any spectroscopic techniques used to characterize this compound?

A6: Yes, various spectroscopic techniques have been employed to characterize this compound. These include:

- UV-Vis Absorption Spectroscopy: Used to determine the absorption maxima of this compound and its complexes, providing insights into its electronic properties and interactions with other molecules [, , ].

- Fluorescence Spectroscopy: Utilized to study the fluorescence properties of this compound, including excitation and emission wavelengths, fluorescence quenching, and energy transfer mechanisms, offering information about its interactions with DNA, proteins, and other molecules [, , , , , , ].

- Raman Spectroscopy: Employed to identify this compound as a pigment in historical paintings, specifically as the dye component of geranium lake, showcasing its application in art conservation and analysis [].

Q7: Can you elaborate on the stability and applications of this compound under various conditions?

A7: this compound exhibits varied stability depending on the environment. Research indicates its susceptibility to fading in paintings, attributed to its degradation upon exposure to light and other environmental factors []. This highlights the importance of controlled storage and display conditions for artworks containing this pigment. Conversely, this compound displays good stability in specific applications, such as its use as a fluorescent probe in biological studies [, ].

Q8: How does the addition of ethanol affect the extraction of lead ions using this compound?

A8: Adding 20 wt% ethanol to the sample solution significantly improves the solid-phase extraction of lead ions using this compound and 5,6-14,15-dibenzo-4,7,13,16,21,24-hexaoxa-1.10-diazabicyclohexacosane (DBC 2.2.2) on an octadecylsilanized (ODS) silica disk cartridge []. This enhancement suggests that ethanol improves the partitioning of the lead complex into the ODS phase, leading to higher extraction efficiency.

Q9: Can you explain the use of this compound in analytical chemistry for metal ion detection?

A9: this compound acts as a reagent in various spectrophotometric methods for detecting metal ions. For instance, it forms a ternary complex with gallium and minocycline, allowing for the sensitive and selective determination of minocycline in pharmaceutical preparations []. Similarly, this compound is used in a spectrophotometric method for determining sparfloxacin, based on the linear relationship between sparfloxacin concentration and the degree of fluorescence quenching of this compound []. These applications highlight the versatility of this compound in developing analytical techniques for quantifying various analytes.

Q10: How is this compound utilized in the determination of cyanide?

A10: this compound plays a crucial role in a fluorometric method for determining free cyanide in water []. The method relies on the dissociation of a non-fluorescent ternary complex of silver-1,10-phenanthroline-Tetrabromofluorescein by cyanide ions. This dissociation releases this compound, resulting in a fluorescence signal directly proportional to the cyanide concentration, enabling sensitive and selective cyanide detection.

Q11: Have there been any computational studies on this compound for photovoltaic applications?

A11: Yes, Density Functional Theory (DFT) has been employed to investigate the electronic properties of this compound, particularly its different oxidation states and complexes with zinc ions, in the context of photovoltaic applications []. This research aimed to understand its electrochemical and photochemical behavior in solar cells. The calculations considered both gas phase and solution environments, providing insights into how the solvent and metal ion interactions influence the electronic properties and performance of this compound in photovoltaic devices.

Q12: How do structural modifications of fluorescein, particularly halogenation, impact its photocatalytic performance?

A12: Studies on halogenated fluorescein derivatives, specifically those with bromine or iodine atoms on the benzoic acid group, provide insights into structure-activity relationships []. The position of halogen atoms significantly influences the photocatalytic performance of these derivatives. For instance, this compound and tetraiodofluorescein, when used as photoredox catalysts in the polymerization of poly(ethylene glycol) diacrylate and N-vinylpyrrolidone, exhibited different activities. Interestingly, the polymerization degree increased in the order: tetraiodofluorescein < this compound < fluorescein, indicating that the presence and type of halogen substituents significantly affect the catalytic activity of fluorescein derivatives [].

Q13: What analytical methods are commonly employed to detect and quantify this compound?

A13: Several analytical methods are used to detect and quantify this compound:

- High-Performance Liquid Chromatography (HPLC): This technique is used to separate and quantify this compound and its brominated derivatives in complex mixtures, such as color additives []. The method offers high sensitivity and selectivity, allowing for the accurate determination of these compounds in various matrices.

- Visual Fluorimetry: This technique exploits the fluorescence properties of this compound for the visual detection of analytes like lead []. After forming a fluorescent complex with lead, the intensity of fluorescence, often observed under UV light, can be visually estimated or quantified using a densitometer. This method offers a simple, rapid, and potentially field-deployable approach for lead detection.

Q14: Does this compound have any applications in biological imaging?

A14: Yes, a fluorescent thymidine analog, 2′,4′,5′,7′-Tetrabromofluorescein-aminoallyldUTP (eosin-aminoallyl-dUTP), has been synthesized and incorporated into the genome of Escherichia coli for in vivo DNA visualization []. The presence of bromine atoms in the eosin moiety allows for electron spectroscopic imaging in transmission electron microscopy. This demonstrates the potential of this compound-labeled nucleotides for correlative light and electron microscopy studies, enabling high-resolution imaging of cellular ultrastructures and DNA dynamics in vivo.

Q15: Has this compound been explored in drug delivery systems?

A15: Yes, this compound has been incorporated into liposomal nanoparticles for potential applications in drug delivery and imaging []. The liposomes, loaded with the disodium salt of 2,4,5,7-Tetrabromofluorescein (eosin-Y), were investigated for their propagation efficiency in the circulatory system using fluorescence spectroscopy. This research suggests the potential of using this compound-loaded liposomes as contrast agents in fluorescence imaging and drug delivery vehicles.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl (2S)-2-(phenylmethoxycarbonylamino)-3-[(2R,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxypropanoate](/img/structure/B80205.png)

![Benzene, [(3-methyl-2-butenyl)oxy]-](/img/structure/B80230.png)